![molecular formula C7H13NO2 B3178483 2-(Cyclopentylamino)acetic acid CAS No. 58988-41-3](/img/structure/B3178483.png)
2-(Cyclopentylamino)acetic acid
Overview
Description
“2-(Cyclopentylamino)acetic acid” is a compound with the molecular formula C7H13NO2 . It is also known by other names such as cyclopentylglycine and N-cyclopentylglycine . The molecular weight of this compound is 143.18 g/mol .
Molecular Structure Analysis
The InChI representation of “2-(Cyclopentylamino)acetic acid” is InChI=1S/C7H13NO2/c9-7(10)5-8-6-3-1-2-4-6/h6,8H,1-5H2,(H,9,10)
. The Canonical SMILES representation is C1CCC(C1)NCC(=O)O
.
Physical And Chemical Properties Analysis
The compound “2-(Cyclopentylamino)acetic acid” has several computed properties. It has a molecular weight of 143.18 g/mol, an XLogP3 of -1.3, and a topological polar surface area of 49.3 Ų . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .
Scientific Research Applications
- Impact : Researchers can create complex molecules by employing this cycloaddition method, leading to novel compounds with potential biological activities .
Chemical Synthesis
Adsorption Studies
Mechanism of Action
Target of Action
This compound is used for proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or enzymes in the body, leading to changes in their function or activity.
Biochemical Pathways
It is known that amino acids, such as 2-(cyclopentylamino)acetic acid, are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as non-steroidal anti-inflammatory drugs (nsaids), are best described by the ladme model .
Result of Action
As a biochemical used in proteomics research , it may have a variety of effects depending on the specific proteins or enzymes it interacts with.
properties
IUPAC Name |
2-(cyclopentylamino)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)5-8-6-3-1-2-4-6/h6,8H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHRHAWNXCGABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310705 | |
Record name | 2-(cyclopentylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)acetic acid | |
CAS RN |
58988-41-3 | |
Record name | 58988-41-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(cyclopentylamino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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